molecular formula C14H21N B1519038 [1-(2-Methylphenyl)cyclohexyl]methanamine CAS No. 1037131-52-4

[1-(2-Methylphenyl)cyclohexyl]methanamine

Cat. No. B1519038
CAS RN: 1037131-52-4
M. Wt: 203.32 g/mol
InChI Key: SUVBDFFIBRDKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)cyclohexylmethanamine, commonly known as “MPCM”, is a molecule of interest in the scientific community due to its unique structure and potential applications. It is a cyclic amine compound composed of a cyclohexyl ring, a methylphenyl group, and an amine group. MPCM has been studied for its potential use in a variety of scientific research applications, including biomedical research, pharmacology, and drug development.

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

A study detailed the analytical characterization of psychoactive arylcyclohexylamines, which are similar in structure to the compound , by various spectroscopy and chromatography methods. These compounds were detected in biological matrices such as blood, urine, and vitreous humor, demonstrating the analytical methods' effectiveness for forensic and toxicological analysis (De Paoli et al., 2013).

Synthesis and Analytical Characterizations

Another study focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the synthetic routes and analytical tools used to identify these compounds. This research offers insights into synthetic methodologies and analytical techniques applicable to a wide range of arylcyclohexylamines (Wallach et al., 2016).

Reaction and Synthesis Studies

Research on the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate in methanol to afford derivatives indicates a potential synthetic pathway involving similar compounds. This study could provide a foundation for exploring synthetic routes for derivatives of [1-(2-Methylphenyl)cyclohexyl]methanamine (Kimpe & Schamp, 2010).

Pharmacological Applications

A study on novel arylcyclohexylamine derivatives as biased agonists for serotonin receptors demonstrates the pharmacological potential of such compounds. By targeting specific signaling pathways, these compounds exhibit distinct therapeutic profiles, suggesting that similar structural analogs could have varied and specific pharmacological applications (Sniecikowska et al., 2019).

properties

IUPAC Name

[1-(2-methylphenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-7-3-4-8-13(12)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVBDFFIBRDKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylphenyl)cyclohexyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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